4-(1-Benzothiophen-2-YL)azetidin-2-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H9NOS |
|---|---|
Molecular Weight |
203.26 g/mol |
IUPAC Name |
4-(1-benzothiophen-2-yl)azetidin-2-one |
InChI |
InChI=1S/C11H9NOS/c13-11-6-8(12-11)10-5-7-3-1-2-4-9(7)14-10/h1-5,8H,6H2,(H,12,13) |
InChI Key |
GCVLJRVFCTVWIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC1=O)C2=CC3=CC=CC=C3S2 |
Origin of Product |
United States |
Synthetic Methodologies for 4 1 Benzothiophen 2 Yl Azetidin 2 One and Its Analogues
Established Approaches for Azetidinone Ring Construction
The formation of the four-membered azetidinone ring is a cornerstone of β-lactam antibiotic synthesis. Several established methods have been refined over the years, with the Staudinger ketene-imine cycloaddition being a prominent and versatile approach.
Staudinger Ketene-Imine [2+2] Cycloaddition Protocols
First reported by Hermann Staudinger in 1907, the [2+2] cycloaddition of a ketene (B1206846) with an imine remains one of the most reliable and widely used methods for synthesizing β-lactams. nih.govwikipedia.org The reaction involves the formation of a zwitterionic intermediate, which then undergoes ring closure to yield the azetidinone ring. organic-chemistry.org
Ketenes are often highly reactive and prone to dimerization, making their isolation and storage challenging. mdpi.com Consequently, the in situ generation of ketene intermediates is a common and practical strategy in the Staudinger reaction. mdpi.com The most prevalent method involves the dehydrohalogenation of acyl chlorides using a tertiary amine, such as triethylamine (B128534). mdpi.com This approach allows for the immediate trapping of the generated ketene by the imine present in the reaction mixture, leading to the formation of the β-lactam. mdpi.com
Other precursors for in situ ketene generation include α-diazo ketones, which undergo Wolff rearrangement upon thermal or photochemical induction to yield ketenes. wikipedia.org This method offers an alternative route, particularly for the synthesis of substituted ketenes.
The stereochemistry of the substituents on the azetidinone ring is crucial for the biological activity of many β-lactam compounds. The Staudinger reaction can yield either cis or trans diastereomers, and controlling this outcome is a significant aspect of synthetic design. nih.gov The diastereoselectivity is influenced by several factors, including the geometry of the imine, the substituents on both the ketene and the imine, and the reaction conditions. nih.gov
Generally, (E)-imines tend to yield cis-β-lactams, while (Z)-imines favor the formation of trans-β-lactams. nih.gov This stereochemical outcome is rationalized by the mechanism proceeding through a zwitterionic intermediate, where the subsequent conrotatory ring closure is influenced by steric and electronic effects. organic-chemistry.org The use of chiral auxiliaries on either the ketene or the imine has been a successful strategy for achieving high levels of diastereoselectivity and enantioselectivity in the synthesis of optically active β-lactams. nih.gov
Transition Metal-Catalyzed Syntheses of Azetidinones
While the Staudinger reaction is a powerful tool, transition metal-catalyzed methods have emerged as valuable alternatives for azetidinone synthesis. These methods often offer different reactivity patterns and can provide access to complex β-lactam structures. For example, rhodium-catalyzed reactions of diazo compounds with imines have been developed to afford β-lactams. organic-chemistry.org Palladium-catalyzed carbonylation of diazo compounds also provides a route to ketenes, which can then participate in cycloaddition reactions. organic-chemistry.org These catalytic approaches can sometimes offer milder reaction conditions and improved selectivity compared to traditional methods.
Green Chemistry Principles Applied to Azetidinone Synthesis (e.g., Sonochemistry, Microwave-Assisted Reactions)
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of azetidinones to develop more environmentally benign and efficient processes. Microwave-assisted organic synthesis has been shown to significantly accelerate the Staudinger reaction, often leading to higher yields and shorter reaction times compared to conventional heating. nih.gov The use of microwave irradiation can also enhance the diastereoselectivity of the cycloaddition in some cases.
Sonochemistry, the application of ultrasound to chemical reactions, has also been explored as a green synthetic tool. Ultrasound can promote reactions through acoustic cavitation, which can lead to enhanced mass transfer and reaction rates. The use of sonication in the synthesis of β-lactams can offer advantages such as improved yields and milder reaction conditions.
Strategies for Incorporating the Benzothiophene (B83047) Moiety
The synthesis of 4-(1-Benzothiophen-2-YL)azetidin-2-one specifically requires the incorporation of the benzothiophene scaffold. A common and effective strategy involves the preparation of a Schiff base (imine) derived from benzothiophene-2-carbaldehyde. This imine then serves as the key precursor for the Staudinger cycloaddition.
The synthesis of benzothiophene-2-carbaldehyde can be achieved through various methods, including the Vilsmeier-Haack formylation of 1-benzothiophene or the oxidation of 2-(hydroxymethyl)-1-benzothiophene. mdpi.com Once obtained, the aldehyde is condensed with a primary amine (R-NH₂) to form the corresponding N-substituted imine.
This benzothiophene-derived imine can then be reacted with a ketene, generated in situ from an appropriate acyl chloride and a base like triethylamine, to yield the target this compound. The nature of the substituents on the amine and the acyl chloride will determine the final substitution pattern on the azetidinone ring. For instance, using chloroacetyl chloride would lead to a 3-chloro-substituted azetidinone, a common precursor for further functionalization.
The reaction conditions for this cycloaddition, such as solvent and temperature, would be optimized to maximize the yield and control the diastereoselectivity of the resulting β-lactam.
Table 1: Key Intermediates and Reagents in the Synthesis of this compound
| Compound/Reagent | Structure | Role |
| 1-Benzothiophene | Starting material for benzothiophene-2-carbaldehyde | |
| Benzothiophene-2-carbaldehyde | Precursor for the Schiff base | |
| Primary Amine (R-NH₂) | R-NH₂ | Reactant for Schiff base formation |
| Schiff Base (Imine) | Key intermediate for cycloaddition | |
| Acyl Chloride (R'-COCl) | R'-COCl | Precursor for in situ ketene generation |
| Triethylamine | Et₃N | Base for dehydrohalogenation of acyl chloride |
| This compound | Target Molecule |
Condensation Reactions with Benzothiophene-Substituted Imines (Schiff Bases)
A cornerstone in the synthesis of β-lactams is the Staudinger ketene-imine cycloaddition, a [2+2] cycloaddition reaction discovered by Hermann Staudinger in 1907. wikipedia.org This method remains one of the most versatile and widely used approaches for constructing the azetidin-2-one (B1220530) ring. mdpi.comnih.govorganicreactions.org The reaction involves the condensation of an imine (also known as a Schiff base) with a ketene, which is typically generated in situ. organicreactions.org
For the synthesis of benzothiophene-substituted azetidinones, the key starting material is a benzothiophene-substituted imine. This precursor is generally prepared through the condensation of benzothiophene-2-carboxaldehyde with a primary amine. researchgate.netdoaj.orgmdpi.comresearchgate.net The subsequent reaction with a ketene, generated from an acyl chloride in the presence of a tertiary amine base like triethylamine (Et₃N), leads to the formation of the β-lactam ring. researchgate.netresearchgate.net
The general reaction scheme is as follows:
Imine Formation: Benzothiophene-2-carboxaldehyde reacts with a primary amine (R-NH₂) to form the corresponding N-substituted benzothiophene-2-carboximine.
Ketene Generation: An acetyl chloride derivative (e.g., chloroacetyl chloride) reacts with a base (e.g., triethylamine) to eliminate HCl and form a ketene in situ. organicreactions.org
[2+2] Cycloaddition: The in situ generated ketene undergoes a cycloaddition reaction with the benzothiophene-substituted imine to yield the desired this compound derivative. ekb.eg
The stereochemistry of the final product (cis or trans relationship between the substituents at positions 3 and 4 of the lactam ring) is influenced by several factors, including the geometry of the imine ((E) or (Z)), the electronic properties of the substituents on both the imine and the ketene, and the reaction conditions. wikipedia.orgorganic-chemistry.orgnih.gov Generally, (E)-imines tend to form cis β-lactams, while (Z)-imines favor the formation of trans β-lactams. wikipedia.org
Cyclization Approaches Utilizing Benzothiophene Derivatives as Precursors
Cyclization strategies are fundamental to the synthesis of the azetidin-2-one ring. In the context of this compound, these approaches utilize a benzothiophene moiety as a foundational precursor onto which the β-lactam ring is constructed. The aforementioned Staudinger reaction is itself a prime example of such a cyclization approach. mdpi.comnih.gov
Beyond the classic ketene-imine cycloaddition, other cyclization methods can be envisaged, often involving intramolecular ring closure. Electrophilic cyclization reactions are a powerful tool for synthesizing benzothiophene cores, which can then be further functionalized to undergo subsequent cyclization to form the azetidinone. organic-chemistry.orgchim.itnih.govmorressier.com For instance, a benzothiophene derivative could be elaborated to contain a β-amino acid substructure, which can then be cyclized using dehydrating agents to form the lactam ring.
A representative cyclization pathway involves:
Preparation of a Precursor: Starting with a benzothiophene derivative, a multi-step synthesis can introduce a side chain containing both an amine and a carboxylic acid (or ester) group in a β-relationship.
Intramolecular Cyclization: The resulting β-amino acid derivative is then subjected to cyclization conditions. Various reagents can promote this ring closure, including condensing agents used in peptide synthesis.
The choice of cyclization strategy depends on the availability of starting materials and the desired substitution pattern on the final azetidinone ring. The Staudinger cycloaddition remains the most direct and common method when starting from a benzothiophene aldehyde. nih.gov
Targeted Synthetic Routes towards this compound
The creation of a specific hybrid molecule like this compound requires a targeted approach, from the initial design of the synthetic pathway to the final purification of the product.
Design and Optimization of Reaction Pathways for the Hybrid Scaffold
The most logical and efficient pathway for synthesizing the this compound scaffold is the Staudinger [2+2] cycloaddition.
Retrosynthetic Analysis: The target molecule can be disconnected at the N1-C2 and C3-C4 bonds of the azetidinone ring. This retrosynthetic step reveals two key synthons: a benzothiophene-substituted imine and a ketene. The imine precursor is benzothiophene-2-carboxaldehyde and a primary amine. mdpi.comresearchgate.net The ketene is typically derived from an acetyl chloride.
Pathway Design:
Synthesis of Benzothiophene-2-carboxaldehyde: This key intermediate can be synthesized via various methods, including the one-pot reaction of methylthiobenzene with butyllithium (B86547) (BuLi) and dimethylformamide (DMF). doaj.orgmdpi.comresearchgate.net
Synthesis of the Schiff Base (Imine): Condensation of benzothiophene-2-carboxaldehyde with a selected primary amine (e.g., aniline (B41778) or a substituted aniline) in a suitable solvent like ethanol, often with a catalytic amount of acid, yields the required imine.
Cycloaddition: The synthesized imine is then reacted with a ketene, generated in situ from chloroacetyl chloride and triethylamine in an inert solvent like dichloromethane (B109758) (DCM) or dioxane, to form the β-lactam ring. researchgate.netekb.eg A subsequent dehalogenation step would be required to obtain the unsubstituted C3 position.
Optimization of this pathway would involve screening different amines to modify the N1-substituent and various acetyl chlorides to introduce diversity at the C3-position of the azetidinone ring.
Evaluation of Reaction Conditions and Catalyst Systems
The success of the synthesis, particularly the cycloaddition step, is highly dependent on the reaction conditions. Key parameters that require careful evaluation and optimization include the choice of solvent, base, temperature, and catalyst.
Solvent: The solvent can significantly influence the reaction rate and stereoselectivity. Anhydrous, non-polar aprotic solvents like dichloromethane (DCM), benzene (B151609), toluene, or tetrahydrofuran (B95107) (THF) are commonly employed to prevent the hydrolysis of the ketene intermediate and other reactants. nih.govsphinxsai.com
Base: A tertiary amine, most commonly triethylamine (Et₃N), is used in stoichiometric amounts to neutralize the HCl produced during the in situ generation of the ketene from the acyl chloride. nih.gov The choice and amount of base can affect the rate of ketene formation and minimize side reactions.
Temperature: Staudinger reactions are often performed at temperatures ranging from 0 °C to room temperature, although some variations may require refluxing conditions. mdpi.com Low temperatures can sometimes enhance the stereoselectivity of the cycloaddition.
Catalyst Systems: While the traditional Staudinger reaction is uncatalyzed, modern variations have introduced catalysts to improve efficiency and control stereochemistry. organic-chemistry.org Lewis acids have been studied in some β-lactam syntheses. mdpi.com For asymmetric synthesis, chiral nucleophilic catalysts, such as specific N-heterocyclic carbenes (NHCs) or planar-chiral nucleophiles, can be employed to achieve high enantioselectivity. organic-chemistry.orgnih.gov Transition metal-promoted Staudinger reactions have also been developed as an alternative approach. nih.gov
| Reactant 1 (Imine) | Reactant 2 (Ketene Precursor) | Base | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|---|
| N-arylidene acetohydrazide | Chloroacetyl chloride | Et₃N | Dioxane | Reflux | 81-96% (MW) | mdpi.com |
| Aromatic Imine | Phenoxyacetyl chloride | Et₃N | CH₂Cl₂ | RT | Good | researchgate.net |
| N'-(aminomethylidene)-2-hydroxybenzohydrazide | Chloroacetic acid | Et₃N | Ethanol | Reflux | Good | Generic procedure |
| 7-chloro-6-fluoro-2-arylidenylaminobenzo(1,3)thiazole | Acetyl chloride | - | Dioxane | 0 °C to RT | Variable | Generic procedure |
Isolation and Purification Strategies for Novel Benzothiophene-Azetidinone Compounds
The isolation and purification of the final benzothiophene-azetidinone products are critical steps to obtain compounds of high purity for characterization and further evaluation. The strategies employed are standard laboratory techniques adapted for this class of compounds.
Initial Work-up: After the reaction is complete, a typical work-up procedure involves quenching the reaction mixture, often with water or a saturated bicarbonate solution, to neutralize any remaining acid or base. The organic product is then extracted into an immiscible organic solvent like dichloromethane or ethyl acetate. The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and concentrated under reduced pressure. nih.gov
Purification Techniques:
Recrystallization: This is a common and effective method for purifying solid products. The crude product is dissolved in a minimum amount of a hot solvent or solvent mixture (e.g., ethanol, methanol, or ethyl acetate/hexane) and allowed to cool slowly, whereupon the pure compound crystallizes out, leaving impurities in the mother liquor. rsc.orggoogle.comgoogle.comresearchgate.net
Column Chromatography: For mixtures that are difficult to separate by recrystallization or for oily products, silica (B1680970) gel column chromatography is the method of choice. rsc.org The crude mixture is loaded onto a silica gel column and eluted with a solvent system of appropriate polarity, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC) to isolate the pure compound. rsc.orgniscpr.res.in
Advanced Spectroscopic and Analytical Characterization of 4 1 Benzothiophen 2 Yl Azetidin 2 One Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural assignment of azetidin-2-one (B1220530) derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for the complete characterization of the molecular framework.
In the ¹H NMR spectra of azetidin-2-one derivatives, the protons on the β-lactam ring exhibit characteristic chemical shifts. For instance, the proton at the C-4 position of the azetidine (B1206935) ring typically appears as a singlet or multiplet in the range of δ 5.44–5.45 ppm. nih.gov The signals for the protons at C-3 depend on the substitution pattern and can provide crucial information regarding the stereochemistry of the molecule. The coupling constants between H-3 and H-4 are particularly informative; cis isomers generally show coupling constants (J) in the range of 4.2-4.8 Hz, while trans isomers exhibit smaller values around 2.5 Hz. mdpi.com Aromatic protons from the benzothiophene (B83047) moiety and any other aryl substituents typically resonate as multiplets in the downfield region of δ 6.88–7.88 ppm. nih.gov
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The most characteristic signal in the ¹³C NMR spectrum of an azetidin-2-one derivative is the carbonyl carbon of the β-lactam ring, which typically appears in the range of δ 161.26–167.78 ppm. mdpi.com The carbons of the azetidinone ring, C-3 and C-4, resonate at approximately δ 61.03-63.68 ppm. mdpi.com Signals corresponding to the carbons of the benzothiophene ring and other aromatic systems are observed further downfield.
Table 1: Characteristic ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Azetidin-2-one Derivatives
| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |
|---|---|---|
| β-Lactam C=O | - | 161.26 - 167.78 mdpi.com |
| Azetidinone C4-H | 5.44 - 5.45 nih.gov | 61.03 - 62.68 mdpi.com |
| Azetidinone C3-H/C3 | Varies with substitution | 63.03 - 63.68 mdpi.com |
Note: Chemical shifts are relative to tetramethylsilane (B1202638) (TMS) and can vary based on the solvent and specific substitutions on the derivative.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. For 4-(1-benzothiophen-2-yl)azetidin-2-one derivatives, the most diagnostic absorption band is that of the β-lactam carbonyl (C=O) group. This band is typically strong and appears at a characteristically high frequency, usually in the range of 1704-1786.6 cm⁻¹, due to the ring strain of the four-membered lactam. mdpi.comresearchgate.net
Table 2: Key IR Absorption Frequencies for Azetidin-2-one Derivatives
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| β-Lactam Carbonyl (C=O) | 1704 - 1786.6 mdpi.comresearchgate.net | Strong |
| Aromatic C-H Stretch | 3060 - 3100 rdd.edu.iq | Medium-Weak |
| Aliphatic C-H Stretch | 2900 - 3000 bepls.com | Medium |
| C=C Aromatic Stretch | 1450 - 1600 rdd.edu.iq | Medium-Variable |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of a compound and to gain structural insights through the analysis of its fragmentation patterns. Using techniques like electrospray ionization (ESI), a protonated molecular ion peak [M+H]⁺ is typically observed, which confirms the molecular mass of the synthesized derivative. beilstein-journals.orgmdpi.com
The fragmentation of azetidin-2-one derivatives under mass spectrometric conditions often involves characteristic cleavage of the strained β-lactam ring. nih.gov Common fragmentation pathways include the cleavage of the C2-C3 and C4-N1 bonds or the C2-N1 and C3-C4 bonds. The resulting fragment ions can provide valuable information about the nature and position of substituents on both the azetidinone ring and the attached benzothiophene moiety. nih.govresearchgate.net Analysis of these fragmentation patterns, often aided by tandem mass spectrometry (MS/MS), allows for the detailed structural confirmation of the target molecule. researchgate.net
Table 3: Common Fragmentation Patterns in Mass Spectra of Azetidin-2-one Derivatives
| Fragmentation Process | Description |
|---|---|
| [M+H]⁺ | Observation of the protonated molecular ion to confirm molecular weight. mdpi.com |
| β-Lactam Ring Cleavage | Scission of the four-membered ring, a characteristic pathway for azetidinones. nih.gov |
Chromatographic Techniques for Purity Assessment and Mixture Separation (e.g., TLC, HPLC)
Chromatographic techniques are essential for monitoring the progress of a chemical reaction and for assessing the purity of the final products.
Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive method used extensively to monitor the conversion of reactants to products. researchgate.netresearchgate.net By spotting the reaction mixture on a TLC plate (typically silica (B1680970) gel) and eluting with an appropriate solvent system, the separation of starting materials, intermediates, and the final product can be visualized, often under UV light. researchgate.netnih.gov The retention factor (Rf) value for each spot is characteristic under specific conditions and helps in identifying the components of the mixture. bepls.com
High-Performance Liquid Chromatography (HPLC) is a more sophisticated technique used to determine the precise purity of the synthesized this compound derivatives. nih.gov It offers high resolution and sensitivity, allowing for the detection and quantification of even minor impurities. nih.gov A typical HPLC analysis involves injecting the sample onto a column (e.g., C18) and eluting with a mobile phase, such as a mixture of acetonitrile (B52724) and water. The components are detected as they exit the column, and the purity is determined by the relative area of the peak corresponding to the target compound. nih.gov
Computational Chemistry and Molecular Modeling in the Study of 4 1 Benzothiophen 2 Yl Azetidin 2 One
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling (e.g., Density Functional Theory (DFT) studies)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal for understanding the intrinsic properties of the 4-(1-Benzothiophen-2-YL)azetidin-2-one scaffold. DFT methods offer a balance between computational cost and accuracy, making them suitable for analyzing the electronic structure and predicting the reactivity of such molecules. espublisher.comderpharmachemica.com
The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). espublisher.com For benzothiophene-azetidinone derivatives, DFT calculations reveal that the HOMO is often localized on the electron-rich benzothiophene (B83047) ring system, while the LUMO tends to be distributed across the β-lactam ring and adjacent carbonyl group. espublisher.comespublisher.com The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular reactivity and stability; a smaller gap generally implies higher reactivity. espublisher.comnih.gov
Analysis of the molecular electrostatic potential (MEP) map identifies the electrophilic and nucleophilic sites within the molecule. For this compound, the oxygen atom of the carbonyl group in the β-lactam ring typically shows a region of negative potential, making it a likely site for electrophilic attack and hydrogen bond formation. nih.gov Conversely, the hydrogen atom on the nitrogen of the azetidinone ring represents a region of positive potential. nih.gov This charge distribution is crucial for understanding intermolecular interactions, particularly with biological receptors. nih.gov
Table 1: Representative Electronic Properties of Benzothiophene-Azetidinone Scaffolds from DFT Calculations Note: The following data is illustrative, based on typical values for similar heterocyclic structures as specific DFT data for the exact title compound is not publicly available.
| Parameter | Typical Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -6.0 to -7.0 eV | Indicates electron-donating ability |
| LUMO Energy | -1.5 to -2.5 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | ~3.5 to 4.5 eV | Relates to chemical reactivity and stability espublisher.com |
| Dipole Moment | 2.0 to 4.0 D | Influences solubility and binding interactions |
The chemical reactivity of this compound is dominated by the strained four-membered β-lactam ring. rsc.orgderpharmachemica.com DFT calculations are instrumental in elucidating the mechanisms of its transformations.
β-Lactam Fragmentation: The β-lactam ring is susceptible to nucleophilic attack, most notably hydrolysis, which leads to ring-opening. This is the fundamental mechanism by which β-lactam antibiotics are inactivated by β-lactamase enzymes. frontiersin.org Computational studies can model the reaction pathway of this hydrolysis, identifying transition states and activation energies. The acylation of a catalytic serine residue in an enzyme active site by the β-lactam is a key step that can be modeled. frontiersin.orgnih.gov In some cases, the covalent complex formed between the β-lactam and an enzyme can undergo non-hydrolytic fragmentation, a process influenced by whether the intermediate is a thioester (with a cysteine nucleophile) or an ester (with a serine nucleophile). ox.ac.uk
Metal-Assisted Processes: Transition metals can catalyze a variety of transformations of the azetidinone ring. mdpi.com For instance, computational studies have explored the ring-opening of related N-acyl aziridines (three-membered rings) via electron transfer from a titanocene (B72419) catalyst, confirming a concerted process. mdpi.com Similar DFT investigations can be applied to the azetidinone ring to understand how metal catalysts can facilitate ring expansion, contraction, or cross-coupling reactions, providing a theoretical basis for developing novel synthetic methodologies. researchgate.net
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. vistas.ac.in It is widely used to understand how ligands like this compound might interact with macromolecular targets such as proteins or enzymes. mdpi.comresearchgate.net
Docking simulations place the benzothiophene-azetidinone molecule into the active site of a target protein and calculate a score, often representing the binding free energy (e.g., in kcal/mol), to estimate the binding affinity. researchgate.netresearchgate.net These simulations can identify key intermolecular interactions, such as:
Hydrogen Bonds: The carbonyl oxygen and the N-H group of the β-lactam ring are prime candidates for forming hydrogen bonds with amino acid residues (e.g., Asp, Ser, Asn) in a receptor's active site. nih.gov
Hydrophobic Interactions: The aromatic benzothiophene ring can engage in π-π stacking or other hydrophobic interactions with residues like Phe, Tyr, and Trp. researchgate.net
Potential targets for benzothiophene-azetidinone derivatives include bacterial enzymes like DNA gyrase and penicillin-binding proteins (PBPs), which are involved in cell wall synthesis. derpharmachemica.comresearchgate.net Docking studies have shown that related azetidinone compounds can fit into the active sites of these enzymes, with binding energies indicating stable complex formation. researchgate.net
Table 2: Illustrative Molecular Docking Results for Azetidinone Derivatives Against Bacterial Targets Note: This table presents typical findings from docking studies on related azetidinone compounds to exemplify the methodology.
| Target Protein (PDB ID) | Ligand Class | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |
|---|---|---|---|---|
| DNA Gyrase (e.g., 3U2D) | 2-Azetidinone derivatives | -7.0 to -9.5 | Asp, Gly, Arg | researchgate.net |
| β-Lactamase (e.g., SHV-1) | Flavonoids (as inhibitors) | -6.5 to -8.0 | Ser, Thr, Glu166 | nih.gov |
| Serotonin Receptor (5-HT1A) | Benzothiophene-piperazine derivatives | -8.0 to -10.0 | Asp116, Tyr, Phe | nih.gov |
The insights from molecular modeling directly inform drug design strategies. slideshare.net
Structure-Based Drug Design (SBDD): This approach relies on the known three-dimensional structure of the biological target. mdpi.com Molecular docking of this compound into the target's active site allows for the rational design of modifications. For example, if docking reveals an unoccupied hydrophobic pocket near the benzothiophene moiety, a derivative with an additional alkyl or aryl group could be designed to fill this pocket, potentially increasing binding affinity and potency. slideshare.net
Ligand-Based Drug Design (LBDD): When the 3D structure of the target is unknown, LBDD methods are employed. slideshare.net This approach uses a set of known active molecules to build a model that defines the essential structural features required for activity. This model, known as a pharmacophore, can then be used to screen virtual libraries for new compounds that fit the model, or to guide the modification of existing scaffolds like the benzothiophene-azetidinone core. QSAR is a key component of ligand-based design. slideshare.net
Quantitative Structure-Activity Relationship (QSAR) Analysis of Benzothiophene-Azetidinone Compounds
QSAR is a computational method that attempts to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. scispace.comresearchgate.net For a series of benzothiophene-azetidinone analogues, a QSAR model can predict the activity of new, unsynthesized compounds and highlight the physicochemical properties that are most important for their function. researchgate.net
A typical QSAR study involves calculating a variety of molecular descriptors for each compound in the series. These can include:
Electronic Descriptors: Dipole moment, HOMO/LUMO energies, partial atomic charges. scispace.com
Steric Descriptors: Molecular weight, volume, surface area, principal moments of inertia. scispace.comresearchgate.net
Thermodynamic Descriptors: Torsion energy, heat of formation. scispace.com
Topological Descriptors: Indices that describe molecular branching and connectivity. researchgate.net
Statistical methods like Multiple Linear Regression (MLR) are then used to generate an equation that correlates a selection of these descriptors with the observed biological activity (e.g., anti-tubercular or anticancer activity). scispace.comimist.ma The quality of a QSAR model is assessed by statistical parameters such as the correlation coefficient (r²) and the cross-validated correlation coefficient (q²). researchgate.netnih.gov
For example, a QSAR study on 2-azetidinones bearing a benzothiophene nucleus found that bulky substitutions and high nucleophilicity were favorable for anti-tubercular activity. scispace.comresearchgate.net The models highlighted the importance of thermodynamic parameters like torsion energy and electronic parameters like the dipole moment and HOMO energy. scispace.com Such findings provide a clear roadmap for optimizing the benzothiophene-azetidinone scaffold to enhance a specific biological activity. researchgate.netimist.ma
Table 3: Common Descriptors and Statistical Parameters in QSAR Studies of Benzothiophene Derivatives
| Category | Example Descriptor | Interpretation |
|---|---|---|
| Statistical Parameters | Correlation Coefficient (r²) | Measures the goodness of fit of the model (values > 0.7 are desirable). researchgate.net |
| Cross-validated r² (q²) | Measures the predictive power of the model (values > 0.5 are desirable). researchgate.net | |
| Molecular Descriptors | Principal Moment of Inertia (PMI-X) | A steric descriptor related to the mass distribution and bulkiness of the molecule. scispace.com |
| HOMO Energy | An electronic descriptor related to the molecule's ability to donate electrons. scispace.com | |
| Polar Surface Area (PSA) | A descriptor related to drug transport and absorption properties. researchgate.net |
Selection and Calculation of Physicochemical Descriptors
The selection and calculation of physicochemical descriptors are fundamental first steps in the computational analysis of a potential drug candidate. These descriptors quantify various aspects of a molecule's structure and properties, such as its size, shape, lipophilicity, and electronic distribution. This information is crucial for developing quantitative structure-activity relationships (QSAR) and for predicting a compound's pharmacokinetic and pharmacodynamic behavior. There are no specific studies that have reported the calculated physicochemical descriptors for this compound.
Development and Validation of Predictive Models for Biological Activity
Predictive models, often based on QSAR, are computational tools used to forecast the biological activity of a compound against a specific target. These models are built using a training set of molecules with known activities and are validated to ensure their predictive power. For this compound, there are no published predictive models detailing its potential biological activities. While studies on other benzothiophene and azetidin-2-one (B1220530) derivatives exist, these models are not directly applicable to this specific molecular structure without dedicated research and validation. nih.gov
Molecular Dynamics Simulations for Conformational Analysis and System Stability
Molecular dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time at an atomic level. These simulations are invaluable for understanding the conformational flexibility of a molecule, its stability, and how it interacts with biological macromolecules such as proteins or nucleic acids. Such studies can elucidate the binding modes of a ligand to its receptor and the energetic factors governing this interaction. To date, no molecular dynamics simulation studies have been published for this compound.
Future Perspectives and Emerging Avenues in Benzothiophene Azetidinone Research
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of benzothiophene-azetidinone derivatives has traditionally relied on multi-step processes that can be time-consuming and environmentally burdensome. The future of synthesizing these compounds lies in the adoption of green and sustainable chemistry principles, aiming to increase efficiency, reduce waste, and minimize the use of hazardous materials.
Key emerging methodologies include:
Microwave-Assisted Organic Synthesis (MAOS): This technique utilizes microwave irradiation to accelerate chemical reactions. For the synthesis of the azetidinone ring, microwave irradiation can be applied to the cyclization of Schiff bases with chloroacetyl chloride, often leading to significantly reduced reaction times and improved yields in solvent-free or low-solvent conditions. derpharmachemica.com
Solvent-Free Reactions: Conducting reactions without a solvent medium is a cornerstone of green chemistry. For the benzothiophene (B83047) moiety, iodine-catalyzed ring-closure reactions of substituted thiophenols with alkynylcarboxylates can be performed at elevated temperatures in a solvent-free environment, offering a more sustainable route. rsc.org
Catalysis Innovation: The use of novel catalysts, such as transition metals, is a continuing area of exploration. eurekaselect.com Palladium-catalyzed reactions, like the Sonogashira coupling, have been effectively used in building the benzothiophene scaffold and attaching various functional groups, allowing for the creation of diverse compound libraries under mild conditions. ias.ac.inresearchgate.net
| Parameter | Conventional Synthesis | Sustainable/Novel Synthesis |
|---|---|---|
| Energy Source | Conventional heating (oil baths, heating mantles) | Microwave irradiation, Ultrasound |
| Solvent Use | Often requires large volumes of volatile organic solvents | Solvent-free conditions, ionic liquids, or green solvents (e.g., water, ethanol) |
| Reaction Time | Hours to days | Minutes to hours derpharmachemica.com |
| Yields | Variable, can be moderate | Often higher due to improved reaction kinetics |
| Catalysts | Traditional acid/base catalysts | Transition metals (e.g., Palladium), iodine, biocatalysts rsc.orgias.ac.in |
Integration of Artificial Intelligence and Machine Learning in Compound Design
Artificial Intelligence (AI) and Machine Learning (ML) are revolutionizing drug discovery by transforming the design and optimization of new therapeutic agents. nih.gov These computational tools can analyze vast datasets to predict the properties and activities of novel molecules, significantly accelerating the research pipeline and reducing the costs associated with drug development. nih.govmednexus.org
Key applications in benzothiophene-azetidinone research include:
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical structure of a compound and its biological activity. imist.ma For benzothiophene derivatives, QSAR studies can identify key molecular descriptors that influence their antimicrobial or anticancer effects, guiding the design of more potent analogues. rsc.orgimist.ma
Virtual Screening and Molecular Docking: These techniques allow researchers to screen vast libraries of virtual compounds against a specific biological target. nih.gov For a compound like 4-(1-Benzothiophen-2-YL)azetidin-2-one, molecular docking can predict how it binds to the active site of a target protein, such as a bacterial enzyme or a cancer-related kinase, revealing critical interactions and helping to prioritize candidates for synthesis. imist.manih.gov
ADMET Prediction: A significant cause of failure in clinical trials is poor pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion) and toxicity (ADMET). AI/ML algorithms can be trained to predict these properties early in the design phase, allowing chemists to modify the benzothiophene-azetidinone scaffold to improve its drug-like characteristics and reduce the likelihood of late-stage attrition. nih.gov
| Technique | Application | Benefit |
|---|---|---|
| QSAR | Predicting biological activity based on molecular structure. imist.ma | Guides rational design of more potent compounds. |
| Molecular Docking | Simulating the binding of a molecule to a protein target. nih.gov | Elucidates mechanism of action and helps optimize binding affinity. |
| Virtual High-Throughput Screening (vHTS) | Computationally screening large libraries of virtual molecules. | Identifies promising hit compounds rapidly and cost-effectively. |
| ADMET Prediction | Predicting pharmacokinetic and toxicity profiles. nih.gov | Reduces late-stage drug failure by identifying issues early. |
Exploration of Polypharmacology and Multi-Target Directed Ligands
Many complex diseases, such as neurodegenerative disorders (e.g., Alzheimer's disease) and cancer, are multifactorial, involving multiple pathological pathways. nih.govnih.gov The traditional "one-target, one-molecule" approach is often insufficient for treating such conditions. This has led to the rise of polypharmacology and the design of Multi-Target Directed Ligands (MTDLs)—single molecules engineered to interact with multiple biological targets simultaneously. nih.govresearchgate.net
The benzothiophene-azetidinone scaffold is a prime candidate for MTDL development due to its structural versatility. For instance, in the context of Alzheimer's disease, an MTDL could be designed to simultaneously inhibit key enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase B (MAO-B). plos.org By functionalizing the benzothiophene and azetidinone rings with specific pharmacophores, a single compound could address both the cholinergic deficit and oxidative stress implicated in the disease's progression. nih.govsemanticscholar.org This strategy offers the potential for improved therapeutic efficacy compared to single-target agents or combination therapies. nih.gov
Advancements in High-Throughput Screening and Biological Profiling Technologies
To rapidly evaluate the therapeutic potential of new benzothiophene-azetidinone derivatives, advanced screening technologies are essential. High-Throughput Screening (HTS) allows for the automated testing of tens of thousands of compounds against a biological target in a short period. nih.govnih.gov
Future advancements in this area include:
High-Content Screening (HCS): HCS combines automated microscopy with sophisticated image analysis to provide multiparametric data on how a compound affects cellular morphology, protein localization, and other complex biological processes. This provides a much richer dataset than traditional HTS assays.
Direct-to-Biology Platforms: Emerging platforms combine high-throughput chemistry with biological screening. semanticscholar.org This allows for the rapid synthesis of large, diverse libraries of compounds in microplates, which are then directly used in biological assays without purification, dramatically accelerating the design-make-test-analyze cycle. semanticscholar.org Such an approach could be used to quickly explore the structure-activity relationships of the benzothiophene-azetidinone scaffold. semanticscholar.org
Q & A
Q. What are the established synthetic methodologies for 4-(1-benzothiophen-2-yl)azetidin-2-one and its derivatives?
The synthesis of azetidin-2-one derivatives often involves β-lactam ring formation through [2+2] cycloaddition or nucleophilic substitution. For example:
- Staudinger Reaction : A ketene-imine cycloaddition using substituted benzothiophene derivatives and acid chlorides, followed by deprotection steps to yield the azetidin-2-one core .
- Gold-Catalyzed Cyclization : Evidence from gold-catalyzed alkyne activation demonstrates efficient synthesis of substituted azetidin-2-ones, particularly for derivatives with aromatic substituents (e.g., 4-(hept-1-yn-1-yl)-1-(3-chlorophenyl)azetidin-2-one) .
- Patent-Based Routes : EP0546742 and EP0564129 describe protocols for synthesizing 4-substituted azetidin-2-ones via dialkoxycarbonyl intermediates or 3-substituted precursors, applicable to benzothiophene-containing analogs .
Q. How is the structural conformation of azetidin-2-one derivatives validated experimentally?
- X-ray Crystallography : The SHELX system (SHELXL/SHELXS) is widely used for refining small-molecule crystal structures. For example, puckering parameters of the azetidin-2-one ring can be analyzed using Cremer-Pople coordinates (amplitude q and phase θ) to quantify nonplanarity .
- ORTEP-3/WinGX : Graphical tools like ORTEP-3 and WinGX enable visualization of thermal ellipsoids and hydrogen-bonding networks, critical for confirming stereochemistry and intermolecular interactions .
Advanced Research Questions
Q. How can discrepancies in ring puckering parameters be resolved in crystallographic studies?
Discrepancies in puckering amplitudes (e.g., between computational models and experimental data) are addressed by:
- Cremer-Pople Analysis : Defining a unique mean plane for the ring and calculating displacement coordinates (e.g., q₂ and φ₂ for five-membered rings) to distinguish between envelope, half-chair, or twist conformations .
- Torsion Angle Refinement : Using SHELXL to adjust torsion angles iteratively, ensuring agreement between observed and calculated structure factors .
Q. What methodological strategies are employed to optimize substituent effects in structure-activity relationship (SAR) studies?
- Systematic Substituent Variation : For example, introducing pyridine (4a-e) or 1,3,4-oxadiazole groups at the 4-position of azetidin-2-one enhances antimicrobial activity. Testing against S. aureus and C. albicans reveals electron-withdrawing groups (e.g., -Cl, -NO₂) improve potency .
- Multiparametric Bioactivity Screening : Derivatives are evaluated for anticancer (e.g., MCF-7 cell lines), antioxidant (DPPH assay), and anti-inflammatory activities simultaneously. Compounds with trifluoromethylphenyl substituents show dual bioactivity .
Q. How are reaction conditions optimized for low-yield synthetic steps in azetidin-2-one chemistry?
- Alkyne Functionalization : Pre-forming alkynyllithium intermediates at -20°C (e.g., TMS-acetylene with n-BuLi) improves regioselectivity in gold-catalyzed cyclizations, increasing yields from 9% to 43% in 4-((trimethylsilyl)ethynyl)azetidin-2-one synthesis .
- Temperature-Controlled Deprotection : Stepwise deprotection of dialkoxycarbonyl intermediates under mild acidic conditions minimizes β-lactam ring degradation .
Methodological Notes
- Crystallographic Software : SHELXL (refinement), SHELXD (phasing), and SHELXE (density modification) are recommended for high-resolution structural analysis .
- Biological Assays : Follow CLSI guidelines for antimicrobial testing and use triplicate measurements in MTT assays for cytotoxicity to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
